

Spectroscopic Analysis of 2-Phenylthiazolidine-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Phenylthiazolidine-4-carboxylic acid

Cat. No.: B1218299

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **2-Phenylthiazolidine-4-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for researchers and scientists.

Molecular Structure and Properties

- Chemical Formula: $C_{10}H_{11}NO_2S$ [1]
- Molecular Weight: 209.27 g/mol [1]
- Structure: A thiazolidine ring substituted with a phenyl group at the 2-position and a carboxylic acid group at the 4-position. The molecule exists as a mixture of diastereomers, typically the (2R, 4R) and (2S, 4R) epimers, due to the two chiral centers. [2]

Spectroscopic Data

The following sections present the key spectroscopic data for **2-Phenylthiazolidine-4-carboxylic acid**, summarized for clarity and ease of comparison.

NMR spectroscopy is a powerful tool for elucidating the structure of **2-Phenylthiazolidine-4-carboxylic acid**, providing detailed information about the hydrogen and carbon environments.

The data often reflects a mixture of diastereomers.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent	Reference
7.49-7.21	m	-	Aromatic-H (5H)	DMSO-d ₆	[2]
5.66 / 5.50	s	-	H-2 (epimeric mixture)	DMSO-d ₆	[2]
4.19 / 3.89	dd / t	4.4, 6.8 / 8.0	H-4 (epimeric mixture)	DMSO-d ₆	[2]
3.40-3.28	m	-	H-5	DMSO-d ₆	[2]
3.12-3.02	m	-	H-5	DMSO-d ₆	[2]
7.52	m	-	Aromatic-H (2H)	Acetone-d ₆	[3]
7.32	m	-	Aromatic-H (3H)	Acetone-d ₆	[3]
5.66	s	-	H-2	Acetone-d ₆	[3]
4.01	t	7.5	H-4	Acetone-d ₆	[3]
3.44	m	-	H-5a	Acetone-d ₆	[3]
3.21	m	-	H-5b	Acetone-d ₆	[3]

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment	Solvent	Reference
172.90, 172.20	C=O (Carboxylic Acid)	DMSO-d ₆	[2]
141.20, 138.90	Aromatic C (quaternary)	DMSO-d ₆	[2]
128.50, 128.30, 128.20, 127.60, 127.30, 126.90	Aromatic CH	DMSO-d ₆	[2]
71.70, 71.10	C-2	DMSO-d ₆	[2]
65.40, 65.00	C-4	DMSO-d ₆	[2]
38.50, 37.90	C-5	DMSO-d ₆	[2]

The IR spectrum reveals the presence of key functional groups. The characteristic broad O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, and the C=O stretch are prominent features.

Table 3: IR Spectroscopic Data

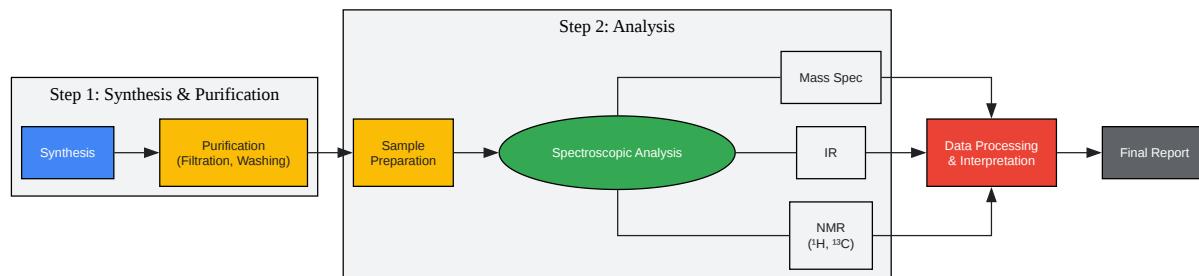
Wavenumber (cm ⁻¹)	Intensity	Assignment	Reference
3430	-	N-H Stretch	[2]
3300-2500	Broad	O-H Stretch (Carboxylic Acid)	[4] [5]
2962, 2928	-	C-H Stretch (Aromatic/Aliphatic)	[2]
1780-1710	Strong	C=O Stretch (Carboxylic Acid)	[6]
1622, 1575	-	C=C Stretch (Aromatic Ring)	[2]
1494-1425	-	Aromatic Ring Vibrations	[2]
1381, 1307	-	C-N Stretch / C-O Stretch	[2]

Mass spectrometry confirms the molecular weight of the compound. Electron Ionization (EI) is a common method used for this analysis.

Table 4: Mass Spectrometry Data

m/z Value	Interpretation	Method	Reference
209.05	[M] ⁺ (Monoisotopic Mass)	EI-MS	[1] [3]

Experimental Protocols


Detailed methodologies are crucial for the replication and verification of spectroscopic data.

A common synthetic route involves the condensation reaction between L-cysteine and benzaldehyde.[\[2\]](#)

- Reactants: L-cysteine (1.0 eq) and benzaldehyde (1.0 eq).
- Solvent: Ethanol is typically used as the reaction solvent.
- Procedure: The reactants are mixed in ethanol and stirred vigorously at room temperature. The reaction time can vary from 2 to 24 hours.[2][3]
- Work-up: The resulting precipitate is collected by suction filtration, washed with a cold solvent such as diethyl ether or cold ethanol, and dried to yield the final product.[2][3]
- Instrumentation: ^1H and ^{13}C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer (e.g., Bruker).[2][3][7]
- Sample Preparation: The compound is dissolved in a deuterated solvent, such as DMSO-d₆ or Acetone-d₆.[2][3]
- Data Recording: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Shimadzu) is used. [7]
- Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[2]
- Data Recording: The spectrum is recorded in the range of 4000-400 cm^{-1} .
- Instrumentation: An Electron Ionization Mass Spectrometer (EI-MS), such as a Finnigan-MAT-311-A or Shimadzu GCMS-QP1000EX, is employed.[3][7]
- Method: The sample is introduced into the instrument, and mass spectra are recorded, typically at 70 eV.[7]

Visualization of Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **2-Phenylthiazolidine-4-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Thiazolidines: Potential anti-viral agents against avian influenza and infectious bronchitis viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pjps.pk [pjps.pk]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. echemi.com [echemi.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Phenylthiazolidine-4-carboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1218299#spectroscopic-data-nmr-ir-mass-spec-for-2-phenylthiazolidine-4-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com